Disomotide
Overview
Description
Disomotide is a synthetic peptide cancer vaccine primarily investigated for its potential in treating melanoma. It is a synthetic peptide that targets the gp100 protein, which is involved in the immune response against melanoma cells .
Preparation Methods
Disomotide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for creating peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for this compound would likely involve large-scale SPPS, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Disomotide, being a peptide, primarily undergoes reactions typical of peptide chemistry. These include:
Oxidation: this compound can undergo oxidation reactions, particularly at methionine residues, which can be catalyzed by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide, typically using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within this compound can be substituted through reactions with specific reagents under controlled conditions. The major products formed from these reactions depend on the specific amino acid residues involved and the conditions under which the reactions are carried out
Scientific Research Applications
Disomotide has shown promise in various scientific research applications, particularly in the fields of oncology and immunology. It is being investigated for its potential to enhance the immune response against melanoma cells by targeting the gp100 protein. This makes it a valuable tool in cancer immunotherapy research. Additionally, this compound’s ability to modulate the immune system has led to its exploration in treating other types of cancer, such as non-small cell lung cancer and renal cell carcinoma . Its role in modulating cytokine production also makes it a candidate for research in autoimmune diseases .
Mechanism of Action
Disomotide exerts its effects by targeting the gp100 protein, a melanocyte protein involved in the immune response against melanoma cells. By binding to this protein, this compound enhances the generation of cytotoxic T lymphocytes (CTLs) that recognize and kill melanoma cells. This immune modulation is achieved through the activation of specific cellular receptors and signaling pathways, leading to a more controlled and effective immune response .
Comparison with Similar Compounds
Disomotide is unique in its specific targeting of the gp100 protein, which sets it apart from other peptide-based cancer vaccines. Similar compounds include other peptide vaccines targeting different melanoma-associated antigens, such as MART-1 and tyrosinase. this compound’s specificity for gp100 and its ability to generate a robust CTL response make it a distinctive and promising candidate in cancer immunotherapy .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N10O14S/c1-8-26(6)36(49)45(68)51-29(18-20-72-7)39(62)52-31(22-35(60)61)42(65)50-28(16-17-34(48)59)40(63)55-37(24(2)3)46(69)57-19-12-15-33(57)44(67)53-30(21-27-13-10-9-11-14-27)41(64)54-32(23-58)43(66)56-38(25(4)5)47(70)71/h9-11,13-14,24-26,28-33,36-38,58H,8,12,15-23,49H2,1-7H3,(H2,48,59)(H,50,65)(H,51,68)(H,52,62)(H,53,67)(H,54,64)(H,55,63)(H,56,66)(H,60,61)(H,70,71)/t26-,28-,29-,30-,31-,32-,33-,36-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQMCYCLZBSYJZ-BBXCZNCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N10O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171158 | |
Record name | Disomotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1035.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181477-43-0 | |
Record name | Disomotide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181477430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disomotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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